3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1993016-94-6
VCID: VC4964899
InChI: InChI=1S/C16H16O6S/c1-3-21-15-10-12(16(17)18)6-9-14(15)22-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18)
SMILES: CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)C
Molecular Formula: C16H16O6S
Molecular Weight: 336.36

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid

CAS No.: 1993016-94-6

Cat. No.: VC4964899

Molecular Formula: C16H16O6S

Molecular Weight: 336.36

* For research use only. Not for human or veterinary use.

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid - 1993016-94-6

Specification

CAS No. 1993016-94-6
Molecular Formula C16H16O6S
Molecular Weight 336.36
IUPAC Name 3-ethoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid
Standard InChI InChI=1S/C16H16O6S/c1-3-21-15-10-12(16(17)18)6-9-14(15)22-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18)
Standard InChI Key AFOWGOJHTGVKIA-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid (IUPAC name: 3-ethoxy-4-[(4-methylbenzene)sulfonyloxy]benzoic acid) belongs to the class of substituted benzoic acids. Its molecular formula is C₁₆H₁₆O₆S, with a molecular weight of 360.36 g/mol. The structure comprises:

  • A benzoic acid core with a carboxylic acid group at position 1.

  • An ethoxy (-OCH₂CH₃) substituent at position 3.

  • A 4-methylphenylsulfonyloxy (-OSO₂C₆H₄CH₃) group at position 4.

The sulfonyloxy group introduces steric bulk and polar characteristics, while the ethoxy group enhances lipophilicity. This combination creates a molecule with balanced solubility in polar aprotic solvents and moderate organic media .

Spectroscopic Characterization

While experimental data for this exact compound are scarce, analogous sulfonated benzoic acids exhibit distinct spectral features:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with methyl groups from the 4-methylphenyl moiety appearing as singlets near δ 2.4 ppm. The ethoxy group’s methylene protons split into a quartet (δ 3.5–3.7 ppm), while its methyl group appears as a triplet near δ 1.3 ppm .

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid), 1350–1370 cm⁻¹ (asymmetric S=O stretch), and 1150–1170 cm⁻¹ (symmetric S=O stretch).

Table 1: Comparative Physicochemical Properties of Related Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogPSolubility (mg/mL)
3-Ethoxy-4-hydroxybenzoic acid C₉H₁₀O₄182.171.5212.4 (water)
3-Bromo-5-ethoxy analogC₁₆H₁₅BrO₆S415.253.18<1 (water)
Target CompoundC₁₆H₁₆O₆S360.362.84*~5 (DMSO)
*Predicted using QSPR models.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid likely follows a multi-step protocol derived from methods used for analogous sulfonated benzoates :

Step 1: Protection of Benzoic Acid
Methyl or ethyl esters are typically employed to protect the carboxylic acid group during subsequent reactions. For example, methyl salicylate serves as a common starting material for introducing substituents at the 3- and 4-positions .

Step 2: Sulfonylation at Position 4
Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) installs the sulfonyloxy group. This step often requires anhydrous conditions and polar aprotic solvents like acetonitrile or tetrahydrofuran :

Ar-OH + TsClEt3NAr-OTs + HCl[Ts = 4-methylphenylsulfonyl][3]\text{Ar-OH + TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-OTs + HCl} \quad \text{[Ts = 4-methylphenylsulfonyl]} \quad[3]
StepReagents/ConditionsYield (%)Reference
SulfonylationTsCl, Et₃N, CH₃CN, 40–45°C, 12 h98
EthoxylationK₂CO₃, C₂H₅I, DMF, 80°C, 24 h75
Ester Hydrolysis6M HCl, reflux, 6 h90

Catalytic Cross-Coupling Innovations

Recent advances in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could streamline the synthesis. For instance, aryl boronic acids may replace traditional nucleophilic agents, improving regioselectivity :

Ar-X + B(OR)3Pd(0)Ar-Ar’[X=leavinggroup][3]\text{Ar-X + B(OR)}_3 \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'} \quad [X = leaving group] \quad[3]

Physicochemical and Biological Properties

Solubility and Stability

The compound’s solubility profile is critical for formulation:

  • Aqueous Solubility: <1 mg/mL in pure water due to hydrophobic aryl groups.

  • Organic Solvents: Soluble in DMSO (50 mg/mL), DMF, and dichloromethane.

  • Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades via hydrolysis of the sulfonate ester under strongly acidic or basic conditions .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Sulfonate esters are pivotal in prodrug strategies to enhance bioavailability .

Materials Science

In polymer chemistry, the sulfonyloxy group facilitates covalent bonding to metal oxides (e.g., TiO₂, SiO₂), enabling hybrid material synthesis for catalytic applications.

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